Product packaging for 1H-Benzo[4,5]thieno[2,3-b]pyrrole(Cat. No.:)

1H-Benzo[4,5]thieno[2,3-b]pyrrole

Cat. No.: B13689457
M. Wt: 173.24 g/mol
InChI Key: MHBACGMHNXFPOK-UHFFFAOYSA-N
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Description

1H-Benzo[4,5]thieno[2,3-b]pyrrole is a tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry and materials science. Its fused ring system provides a rigid, planar structure that is a valuable building block for developing novel therapeutic agents and advanced organic semiconductors. In pharmaceutical research, this ring system is recognized as a privileged structure in compounds exhibiting antitumor activity . The scaffold serves as a core template for designing molecules that can interact with biological targets such as tubulin, potentially leading to cytostatic effects and apoptosis in cancer cells . Researchers are exploring these properties for the development of new anticancer drugs. In the field of materials science, benzo[4,5]thieno-pyrrole derivatives are key components in organic electronic devices . Their electron-rich nature and planarity make them suitable for use as donor units in Donor-Acceptor (D-A) type semiconducting small molecules and polymers . These compounds show promise in applications such as organic photovoltaics (OPVs) for solar cells and organic light-emitting diodes (OLEDs), where they can contribute to high charge-carrier mobility and device efficiency . The synthesis of these fused systems can be achieved through innovative methods, such as nickel-catalyzed dealkoxycarbonylative annulation reactions, which efficiently construct the aromatic tricyclic system . This product is intended for research and further chemical exploration in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NS B13689457 1H-Benzo[4,5]thieno[2,3-b]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

3H-[1]benzothiolo[2,3-b]pyrrole

InChI

InChI=1S/C10H7NS/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,11H

InChI Key

MHBACGMHNXFPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)NC=C3

Origin of Product

United States

Synthetic Methodologies for 1h Benzo 4,5 Thieno 2,3 B Pyrrole and Its Derivatives

De Novo Synthetic Routes for the 1H-Benzoacs.orgchemistryviews.orgthieno[2,3-b]pyrrole Scaffold

De novo synthesis provides a versatile approach to the 1H-Benzo acs.orgchemistryviews.orgthieno[2,3-b]pyrrole core, allowing for the introduction of a wide range of substituents. These methods often involve the sequential or one-pot construction of the thiophene (B33073) and pyrrole (B145914) rings onto a benzene (B151609) precursor.

One-pot multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules from simple starting materials in a single step, avoiding the need for isolating intermediates. A notable MCR for the synthesis of thieno[2,3-b]pyrrole derivatives involves the reaction of an alkanone, hydrazine, and a 2-bromobenzofuran (B1272952) or 2-bromobenzo[b]thiophene, catalyzed by iodine. researchgate.net This approach provides a flexible alternative to traditional multi-step syntheses. researchgate.net Another example is a three-component reaction for the regioselective synthesis of thieno[2,3-c]pyrroles, where 2-acetyl-3-thiophenecarboxaldehyde reacts with an amine and a thiol nucleophile. rsc.org While not directly targeting the benzo acs.orgchemistryviews.orgthieno[2,3-b]pyrrole system, this methodology highlights the potential of MCRs in constructing thienopyrrole scaffolds. rsc.org

Researchers have also developed a one-pot, three-component synthesis for 1,5-benzodiazepine derivatives containing a thiophene ring, which showcases the utility of MCRs in creating complex heterocyclic systems. Although this specific reaction does not yield the target scaffold, the principles can be adapted. For instance, a one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones has been achieved through a silver(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation. chemistryviews.org

Reaction Type Starting Materials Catalyst/Reagent Product Type Key Features
Iodine-catalyzed MCRAlkanone, Hydrazine, 2-Bromobenzofuran/2-Bromobenzo[b]thiopheneI₂Furo/Thieno[2,3-b]pyrrolesOne-pot, versatile alternative. researchgate.net
Three-component reaction2-Acetyl-3-thiophenecarboxaldehyde, Amine, Thiol-Tri-substituted thieno[2,3-c]pyrrolesRegioselective, water as a by-product. rsc.org
Silver-catalyzed cycloadditionAldehydes, N-alkyl maleimideAg(I), DDQPyrrolo[3,4-c]pyrrole-1,3-dionesGood to excellent yields. chemistryviews.org

Intramolecular cyclization is a powerful strategy for forming the pyrrole ring in the 1H-Benzo acs.orgchemistryviews.orgthieno[2,3-b]pyrrole system. A modular synthesis for thieno[3,2-b]pyrroles, which can also be applied to the thieno[2,3-b]pyrrole scaffold, involves a palladium-catalyzed heteroannulation of internal alkynes. sci-hub.se This method allows for the introduction of substituents at various positions of the thienopyrrole nucleus. sci-hub.se Another approach involves the transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols to synthesize 2-substituted benzo[b]furans, a strategy that could potentially be adapted for the synthesis of the target thienopyrrole system. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used to construct the 1H-Benzo acs.orgchemistryviews.orgthieno[2,3-b]pyrrole scaffold.

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It has been employed in the synthesis of thienothiophene- and bithiophene-flanked benzothiadiazole, which are then used to synthesize more complex molecules. acs.org The synthesis of various dihydrophenanthrenes has been achieved using a tandem stannylation/aryl halide coupling process. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. orgsyn.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Reactant 1 Reactant 2 Catalyst System Product Type Reference
[2,2′-bithiophen]-5-yltrimethylstannaneBrominated benzothiadiazolePalladium catalystThienothiophene-flanked benzothiadiazole acs.org
ArylhalidesDistannanesPalladium catalystDihydrophenanthrenes wikipedia.org
Organotin compoundsAryl halidesPd(PPh₃)₄Biaryls orgsyn.org

Copper-catalyzed N-arylation reactions provide an efficient means of forming the pyrrole ring through intramolecular cyclization. This method is an important alternative to palladium-catalyzed reactions. The use of copper catalysts in O- and N-arylation and vinylation reactions has been shown to be highly effective, often under mild conditions. nih.gov Ligand-free copper-catalyzed etherification of aryl halides has also been developed, offering a cost-effective approach. organic-chemistry.org These copper-catalyzed methods are part of a broader class of reactions used for the arylation of nucleophiles. google.com

Dearomative cycloaddition reactions are a powerful tool for converting flat, aromatic compounds into three-dimensional, sp³-rich structures. rsc.org These reactions can be initiated by visible light energy transfer, offering a greener alternative to traditional methods that require harsh conditions or UV light. rsc.orgnih.gov While specific examples for the direct synthesis of 1H-Benzo acs.orgchemistryviews.orgthieno[2,3-b]pyrrole via this method are not prevalent in the provided search results, the general principles of dearomative cycloaddition hold promise for accessing fused systems with increased saturation and stereochemical complexity. rsc.org

Conversion from Related Heterocyclic Precursors

A prominent strategy for constructing the benzo researchgate.netarkat-usa.orgthieno[2,3-b]pyrrole scaffold involves the chemical transformation of pre-existing heterocyclic rings. This approach leverages the reactivity of established precursors to build the final fused system, offering a modular route to diverse derivatives.

Isatin (B1672199) and its derivatives serve as versatile building blocks in heterocyclic synthesis, providing a latent aminophenyl ketone functionality for constructing the pyrrole ring of the thieno[2,3-b]pyrrole system. One effective method involves a cascade reaction between isatins and α-oxoketene-N,S-acetals. researchgate.net This approach facilitates the formation of the tricyclic framework through a sequence of bond-forming events.

Another synthetic route proceeds through the well-established Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. arkat-usa.orgsciforum.net In this context, the thiophene ring is first constructed. Subsequent chemical modifications, such as alkylation followed by a Thorpe-Ziegler cyclization, lead to the formation of the fused pyrrole ring, completing the thieno[2,3-b]pyrrole structure. researchgate.net The reaction of 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones with isatin yields isatin-3-imine derivatives, showcasing the reactivity of the isatin carbonyl group which is crucial for these cyclization strategies. nih.gov

These syntheses can be accomplished through multi-step sequences that offer control over the substitution pattern on the final molecule. The general reactivity of isatins allows for the preparation of various intermediates that are primed for cyclization to the desired thieno[2,3-b]pyrrole core.

Table 1: Synthesis of Thieno[2,3-b]pyrrole Derivatives from Isatin Precursors

Starting Isatin DerivativeReagentsConditionsProductYield (%)
Isatinα-Oxoketene-N,S-acetals, BF3·Et2ODMSO/Toluene, 110 °CPyrrolo[3,4-c]quinoline-1,3-dionesNot specified
Substituted Thiophene-2-carbaldehydesEthyl 2-azidoacetate, NaOEto-xylene, refluxEthyl 4H-thieno[3,2-b]pyrrole-5-carboxylatesGood
Isatin4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-onesNot specifiedIsatin-3-imine derivativesNot specified

Thiophen-3-carboxamides and their analogues are valuable intermediates for the synthesis of thieno[2,3-b]pyrroles. These precursors contain a pre-formed thiophene ring with functionality suitable for the annulation of a pyrrole ring. A modular synthesis approach allows for the construction of densely functionalized thieno[2,3-b]pyrroles. sci-hub.se This flexibility is crucial for developing structure-activity relationships in medicinal chemistry contexts. For instance, N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide has been identified as a potent inhibitor in biochemical assays, highlighting the importance of this structural class.

The synthetic strategies often involve the manipulation of substituents on the thiophene ring to facilitate the final cyclization step. While many examples focus on the thieno[3,2-b]pyrrole regioisomer, the chemical principles can be adapted for the synthesis of the thieno[2,3-b]pyrrole system. sci-hub.se

α-Oxoketene-N,S-acetals are highly versatile reagents in heterocyclic synthesis due to their unique electronic properties and multiple reactive sites. researchgate.net They serve as key building blocks for the construction of the thieno[2,3-b]pyrrole nucleus through a [4+1] annulation strategy. researchgate.net This method involves the reaction of the α-oxoketene-N,S-acetal, which provides four atoms, with a reagent that supplies the nitrogen atom for the pyrrole ring.

A notable application is the reaction of α-oxoketene-N,S-acetals with isatins, catalyzed by Lewis acids such as boron trifluoride etherate (BF3·Et2O), which proceeds via a cascade mechanism to afford complex heterocyclic systems related to thieno[2,3-b]pyrroles. researchgate.net Furthermore, the reaction of α-oxoketene N,S-acetals with propargylic alcohols in the presence of an indium(III) chloride catalyst provides an efficient route to highly substituted pyrroles, demonstrating the utility of these acetals in pyrrole ring formation. sci-hub.se The structural flexibility and reactivity of α-oxoketene-N,S-acetals make them powerful tools for the synthesis of a diverse library of thieno[2,3-b]pyrrole derivatives.

Table 2: Synthesis of Pyrrole Derivatives from α-Oxoketene-N,S-Acetals

α-Oxoketene-N,S-AcetalCo-reactantCatalyst/ReagentsProduct Type
Generic α-oxoketene-N,S-acetalIsatinsBF3·Et2OThieno[2,3-b]pyrrole related systems
α-Oxoketene-N,S-acetal 97Propargylic alcoholsInCl3Highly substituted pyrroles

The Cadogan reaction, which typically involves the reductive cyclization of a nitroaryl compound using a trivalent phosphorus reagent, has been explored for the synthesis of complex fused pyrrole systems. A re-investigation into the Cadogan cyclization of 2-nitro-3,3'-bi(1-benzothiophene) was conducted to prepare 10H-di(1-benzothiopheno)[2,3-b:3′,2′-d]pyrrole, a derivative of the target scaffold. nih.gov

This investigation revealed that the reaction is not straightforward and can lead to unexpected products. Instead of the desired pyrrole, the reaction yielded 5-cyano-5H-dibenzo[b,f]thiopheno[2,3-b]thiopyran, which arises from a cyano-o-thioquinomethene intermediate, along with its degradation products. nih.gov The expected nitrene insertion mechanism is complicated by alternative reaction pathways. An alternative, successful route to the desired pyrrole involved lithiation of 3,3'-bi(1-benzothiophene), followed by nitrosation and subsequent reduction. nih.gov These findings underscore the complexities of the Cadogan cyclization for this specific substrate and highlight the importance of choosing the appropriate synthetic strategy.

Table 3: Products of the Cadogan Reaction of 2-Nitro-3,3'-bi(1-benzothiophene)

ReactantReagentsConditionsMajor Products
2-Nitro-3,3'-bi(1-benzothiophene)TriphenylphosphineDCB, reflux5-Cyano-5H-dibenzo[b,f]thiopheno[2,3-b]thiopyran

Functionalization and Derivatization Strategies

Following the construction of the core 1H-benzo researchgate.netarkat-usa.orgthieno[2,3-b]pyrrole skeleton, further functionalization is often desired to modulate the molecule's properties. Derivatization strategies typically target the nitrogen atom of the pyrrole ring or the aromatic carbons.

The nitrogen atom of the pyrrole ring in the thieno[2,3-b]pyrrole system is a common site for functionalization. The NH group can be readily deprotonated with a suitable base to form an anion, which can then be reacted with various electrophiles. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and acyl groups.

Alkylation of the pyrrole nitrogen is a key step in the synthesis of certain substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones. This is typically achieved by treating the N-H precursor with an alkyl iodide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). This strategy is crucial for building more complex molecular architectures and for introducing groups that can enhance solubility or biological activity. For example, the introduction of solubilizing alkyl chains onto the pyrrolic nitrogen is a common tactic in the development of organic semiconductors. The ability to easily modify the N-position makes it a valuable handle for tuning the characteristics of the entire molecule.

C-Functionalization through Direct C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds. While specific studies on the direct C-H activation of the 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole core are limited, extensive research on related benzothiophene (B83047) and pyrrole-fused systems provides a strong basis for predicting its reactivity and potential for functionalization. The most probable sites for C-H activation are the electron-rich positions of the pyrrole and benzothiophene rings.

Transition metal catalysis, particularly with palladium and rhodium, is a key strategy for such transformations. For instance, rhodium(III)-catalyzed annulation of acetanilides with alkynes is a well-established method for indole (B1671886) synthesis, a reaction that can be conceptually extended to the synthesis of thienopyrroles. nii.ac.jpthieme-connect.com In a similar vein, the direct annulative coupling of 3-(acetylamino)thiophenes with internal alkynes, mediated by a rhodium catalyst, proceeds via a C-H bond cleavage at the C2-position to construct 4-acetylthieno[3,2-b]pyrrole derivatives. nii.ac.jpthieme-connect.com The acetyl directing group can subsequently be removed, offering a pathway to N-unsubstituted thienopyrroles. nii.ac.jp

Palladium-catalyzed direct arylation is another highly relevant technique. This method has been successfully applied to a range of benzo-fused heterocycles, including benzophospholes and benzo[1,2-d:4,5-d']bis( nii.ac.jpthieme-connect.comresearchgate.netthiadiazole). nih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, often in the presence of a suitable ligand and a base, to couple the heterocycle with aryl halides. The regioselectivity of these reactions is a crucial aspect, often directed by the inherent electronic properties of the heterocyclic substrate or by the presence of a directing group.

Based on these precedents, it is anticipated that the C-H bonds at the C2 and C3 positions of the pyrrole ring, as well as the C7 and C8 positions of the benzo moiety in 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole, would be the most susceptible to functionalization. The following table outlines potential C-H activation reactions for this scaffold based on analogous systems.

Table 1: Potential C-H Activation Reactions for 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole

Catalyst/ReagentsCoupling PartnerPotential ProductAnalogous System Reference
[RhCp*Cl₂]₂, AgSbF₆AlkynesC2,C3-dialkyl/diaryl-1H-benzo nih.govnih.govthieno[2,3-b]pyrroleThieno[3,2-b]pyrroles nii.ac.jpthieme-connect.com
Pd(OAc)₂, P(o-tol)₃, K₂CO₃Aryl bromides2-Aryl-1H-benzo nih.govnih.govthieno[2,3-b]pyrroleBenzophospholes nih.gov
Pd(OAc)₂, PivOKThiophene derivatives7-Thienyl-1H-benzo nih.govnih.govthieno[2,3-b]pyrroleBenzo[1,2-d:4,5-d']bis( nii.ac.jpthieme-connect.comresearchgate.netthiadiazole) nih.gov

Substitution Pattern Influence on Synthetic Viability

The nature and position of substituents on the 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole core or its precursors can significantly impact the feasibility and outcome of synthetic routes. Both electronic and steric effects play a crucial role in the reactivity of the starting materials and the stability of intermediates.

Electron-donating groups (EDGs) on the benzothiophene moiety generally enhance the nucleophilicity of the ring system, which can facilitate electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack. For instance, in the synthesis of related thieno[3,2-b]pyrrole[3,2-d]pyridazinones, attempts to introduce a nitro group (a strong EWG) at the 2-position of the thiophene ring of the final product faced significant challenges.

The position of substituents is also critical. A substituent on the pyrrole nitrogen can influence the regioselectivity of subsequent functionalization reactions. For example, in tandem Stille/heterocyclization reactions to form related fused systems, the nucleophilicity of the amine was found to be an essential parameter for successful cyclization. nih.gov The replacement of a benzyl (B1604629) group with an acetyl group on the nitrogen proved to be ineffective, highlighting the electronic influence of the N-substituent. nih.gov

Steric hindrance from bulky substituents can impede the approach of reagents, thereby lowering reaction rates and yields. This is particularly relevant in cross-coupling reactions where the formation of a transition metal complex is a key step. The choice of catalyst and reaction conditions can sometimes overcome moderate steric hindrance.

The following table provides examples of how different substitution patterns have influenced the synthesis of analogous heterocyclic systems, offering insights into the potential synthetic challenges and opportunities for 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole.

Table 2: Influence of Substitution on the Synthesis of Analogous Heterocycles

Heterocycle SystemSubstituentPositionObserved Influence on SynthesisReference
Thieno[3,2-b]pyrrole[3,2-d]pyridazinoneNitro group2-position of thiopheneHindered the conversion of the starting aldehyde to the azido-acrylate intermediate.
Indolo[2,3-c]pyran-1-onesAcetyl groupAmide nitrogenIneffective for tandem Stille/heterocyclization, indicating the importance of amine nucleophilicity. nih.gov
4-Amino-3-chloro-1H-pyrrole-2,5-dionesVarious primary aminesPyrrole nitrogenThe reaction proceeds efficiently with a range of primary amines, demonstrating good substrate scope. nih.gov nih.gov

Theoretical and Computational Investigations of 1h Benzo 4,5 Thieno 2,3 B Pyrrole and Its Analogues

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of organic molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and charge distribution characteristics, which are fundamental to a molecule's behavior.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For analogues of 1H-Benzo researchgate.netmdpi.comthieno[2,3-b]pyrrole, geometry optimization is used to predict the planarity and conformation of the molecular backbone, which are critical factors for efficient charge transport in organic electronics. researchgate.netnih.gov

Molecule AnalogueKey Geometric FeatureFindingSource
TP-BT2TT-TPBackbone ConformationAdopted a more planar backbone compared to its bithiophene-spaced counterpart. nih.govacs.org nih.govacs.org
TP-BT4T-TPBackbone CurvatureExhibited a more curved molecular backbone. researchgate.net researchgate.net
Benzo[b]thieno[2,3-d]thiophene DerivativesDihedral AngleCalculated dihedral angles of approximately -180° suggest a highly planar structure. mdpi.com mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT calculations. The energy of the HOMO level relates to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and optical properties. mdpi.comnih.govacs.org

For donor-acceptor molecules containing the thieno[3,2-b]pyrrole moiety, theoretical calculations have been used to estimate HOMO and LUMO energy levels. These theoretical values are often corroborated by experimental data from techniques like cyclic voltammetry (CV). nih.govacs.org For example, in two related donor-acceptor molecules, TP-BT4T-TP and TP-BT2TT-TP, the HOMO/LUMO energies were calculated and found to be in agreement with experimental measurements. nih.govacs.org Similarly, DFT studies on benzo[b]thieno[2,3-d]thiophene derivatives estimated HOMO and LUMO levels to be around -5.34/-1.54 eV and -5.33/-1.64 eV for two different compounds. mdpi.com

Molecule AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)MethodSource
TP-BT4T-TP-4.97-2.991.98Experimental (CV) researchgate.netnih.govacs.org
TP-BT2TT-TP-4.78-2.931.85Experimental (CV) researchgate.netnih.govacs.org
Compound 2 (BTT derivative)-5.34-1.543.80Theoretical (DFT) mdpi.com
Compound 3 (BTT derivative)-5.33-1.643.69Theoretical (DFT) mdpi.com

DFT calculations also map the spatial distribution of the frontier molecular orbitals. In donor-acceptor systems based on thieno[3,2-b]pyrrole, the electron density of the HOMO is typically distributed along the entire conjugated backbone. nih.govacs.org In contrast, the electron density of the LUMO is often concentrated over the electron-accepting part of the molecule, such as a benzothiadiazole moiety. nih.govacs.org This separation of the HOMO and LUMO densities is a hallmark of intramolecular charge transfer (ICT) upon photoexcitation, a property that is crucial for applications in photovoltaics and optoelectronics. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their optical properties, such as how they absorb light.

TD-DFT calculations can predict the UV-visible absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov For analogues containing the thieno[3,2-b]pyrrole framework, these calculations have shown that the absorption spectra typically feature multiple peaks. nih.govacs.org For instance, in a study of two such analogues, TP-BT4T-TP and TP-BT2TT-TP, the absorption spectra were characterized by two distinct peaks. acs.org The higher energy peaks, appearing around 400-412 nm, were attributed to π-π* transitions, while the lower energy peaks at approximately 542-546 nm were assigned to intramolecular charge transfer. acs.org These theoretical predictions align well with experimental spectra obtained from UV-Vis spectroscopy. nih.govacs.org

Molecule AnalogueAbsorption Peak 1 (nm)Transition TypeAbsorption Peak 2 (nm)Transition TypeSource
TP-BT4T-TP412π-π542Intramolecular Charge Transfer acs.org
TP-BT2TT-TP400π-π546Intramolecular Charge Transfer acs.org

A common feature in the calculated absorption spectra of these conjugated heterocyclic systems is the presence of transitions assigned as delocalized π-π* excitations. nih.govacs.org These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, spread across the conjugated backbone of the molecule. nih.govacs.org In the case of thieno[3,2-b]pyrrole-based donor-acceptor molecules, a specific absorption peak, typically at a shorter wavelength (higher energy), is identified as arising from this intramolecular π-π* transition along the conjugated framework. nih.govacs.org

Reactivity and Mechanistic Insights from Computational Chemistry

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and hyperconjugative interactions within a molecule. acadpubl.eu It provides a detailed picture of the electron density distribution and the nature of chemical bonds. In heterocyclic systems like 1H-Benzo researchgate.netresearchgate.netthieno[2,3-b]pyrrole, NBO analysis can reveal strong conjugative interactions and the movement of π-electron clouds from donor to acceptor moieties, which polarizes the molecule. camjol.info This information is crucial for understanding the molecule's reactivity and electronic properties.

The analysis of Parr functions, derived from conceptual DFT, helps in predicting the most probable sites for nucleophilic and electrophilic attacks. In polar reactions, the most favorable interaction occurs between the most electrophilic center of one reactant and the most nucleophilic center of the other. researchgate.net For analogues of 1H-Benzo researchgate.netresearchgate.netthieno[2,3-b]pyrrole, this analysis can pinpoint specific atoms within the fused ring system that are most susceptible to reaction, thereby guiding synthetic strategies.

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a clear and quantitative description of chemical bonding. researchgate.nettum.de It measures the likelihood of finding an electron in the vicinity of a reference electron, allowing for the visualization of core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org

In the context of reactions involving thieno[2,3-b]pyrrole analogues, ELF analysis can be used to study the electron reorganization that occurs during bond formation. rsc.org For instance, in cycloaddition reactions, an ELF analysis of the intrinsic reaction coordinate can reveal whether the formation of new bonds is a synchronous or asynchronous process. researchgate.net This detailed mechanistic insight is critical for understanding and controlling the outcomes of complex organic reactions. The symmetric distribution of electron density, as revealed by ELF, can dictate the synchronicity of bond formation in polar reactions. rsc.org

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. researchgate.netrasayanjournal.co.in These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.netdergipark.org.tr

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity and higher stability. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting it is more polarizable and reactive. doi.org

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical potential (μ) relates to the escaping tendency of electrons from an equilibrium system.

The electrophilicity index (ω) quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment.

Studies on related heterocyclic systems have shown that these descriptors are invaluable for rationalizing the reactivity patterns of molecules. rasayanjournal.co.in For instance, a high electrophilicity index suggests a strong electrophilic character. researchgate.net In a series of thieno[2,3-b:4,5-b′]dipyridine analogues, DFT calculations revealed a low HOMO-LUMO energy gap, indicating significant charge transfer within the molecules and thus higher reactivity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for a Hypothetical 1H-Benzo researchgate.netresearchgate.netthieno[2,3-b]pyrrole Analogue

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--5.86
LUMO EnergyELUMO--3.63
Energy GapΔEELUMO - EHOMO2.23
Ionization PotentialI-EHOMO5.86
Electron AffinityA-ELUMO3.63
Electronegativityχ(I + A) / 24.745
Chemical Hardnessη(I - A) / 21.115
Chemical SoftnessS1 / (2η)0.448
Electrophilicity Indexωμ2 / (2η)10.05

Note: The values in this table are for illustrative purposes and are based on typical values for similar heterocyclic systems. Actual values for 1H-Benzo researchgate.netresearchgate.netthieno[2,3-b]pyrrole would require specific DFT calculations.

Nonlinear Optical (NLO) Properties Prediction

Molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant nonlinear optical (NLO) properties, making them promising candidates for applications in photonics and optoelectronics. nih.govcapes.gov.br The 1H-Benzo researchgate.netresearchgate.netthieno[2,3-b]pyrrole scaffold, with its fused aromatic rings, provides a rigid and planar framework that can be functionalized with donor and acceptor groups to enhance its NLO response. nih.govnih.gov

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the NLO properties of molecules, including the first (β) and second (γ) hyperpolarizabilities. nih.govosti.gov These calculations can help in the rational design of new NLO materials by exploring the effects of different substituents and structural modifications. doi.org

For chromophores with a donor-π-acceptor structure, a smaller HOMO-LUMO energy gap generally correlates with greater polarizability and a larger NLO response. doi.org Computational studies on related heterocyclic systems have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability. rsc.orgnih.gov For example, attaching a strong acceptor group can lead to a substantial increase in the second hyperpolarizability. nih.gov

Table 2: Predicted NLO Properties for a Donor-Acceptor Substituted Thienopyrrole Analogue

PropertySymbolIllustrative Value
Dipole Momentµ5.0 D
Average Polarizability<α>6.8 x 10-23 esu
First Hyperpolarizabilityβ150 x 10-30 esu
Second Hyperpolarizabilityγ0.15 x 104 esu

Note: These are illustrative values based on computational studies of similar organic NLO chromophores. rsc.org

The theoretical investigation of 1H-Benzo researchgate.netresearchgate.netthieno[2,3-b]pyrrole and its analogues provides a deep understanding of their electronic structure, reactivity, and potential for advanced applications. These computational insights are invaluable for guiding the synthesis of new derivatives with tailored properties.

Optoelectronic and Electronic Applications of 1h Benzo 4,5 Thieno 2,3 B Pyrrole Derivatives

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole are promising candidates for the active layer in OFETs due to their potential for high charge carrier mobility and environmental stability. The design of these materials often revolves around a donor-acceptor architecture to fine-tune their electronic properties.

The donor-acceptor (D–A) approach is a widely employed strategy in the design of organic semiconductors to modulate their frontier molecular orbital (HOMO and LUMO) energy levels and optical bandgaps. nih.gov In this design, the 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole unit can serve as a potent electron donor, which is then chemically linked to an electron-accepting moiety. This intramolecular charge transfer between the donor and acceptor components can lead to enhanced intermolecular interactions, which are beneficial for charge transport in the solid state. nih.gov

For instance, research on analogous pyrrole-fused systems, such as 1H-indole (IN) and pyrrolo[2,3-b]pyridine (PPy), has demonstrated the effectiveness of the D–A design. nih.gov In these studies, the pyrrole-based donor is connected to an acceptor like benzo[c] rsc.orgnih.govdigitellinc.comthiadiazole (BT) through a π-spacer, often a thiophene (B33073) unit. nih.gov This architecture facilitates control over the material's electronic properties and performance in OFETs. nih.gov While direct studies on 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole are less common, the principles derived from these related compounds are highly applicable.

The table below summarizes the properties of two D-A molecules with different backbone curvatures based on a related thieno[3,2-b]pyrrole donor.

CompoundBackbone GeometryHole Mobility (cm²/Vs)On/Off Ratio
TP-BT4T-TP Curved2.59 x 10⁻²> 10⁵
TP-BT2TT-TP Linear5.41 x 10⁻⁵> 10⁵
Data sourced from studies on analogous thieno[3,2-b]pyrrole systems. nih.govacs.org

A comparative study of 1H-indole (IN) and pyrrolo[2,3-b]pyridine (PPy) as donor units in D-A-D type molecules provides insight into how subtle changes in the donor structure affect OFET performance. nih.gov Both IN- and PPy-based molecules exhibited moderate hole-transporting properties, with mobilities on the order of 10⁻³ cm²/Vs after thermal annealing. nih.gov The enhanced performance upon annealing was linked to improved crystallinity of the thin film. nih.gov These findings underscore the potential of various fused-pyrrole systems, including 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole, as effective donor components in OFETs, with performance being highly dependent on molecular design and processing conditions. nih.gov

The following table presents the OFET performance of two D-A-D molecules based on different pyrrole-fused donors.

CompoundDonor MoietyMaximum Hole Mobility (cm²/Vs) (annealed)On/Off Ratio (annealed)
IN-BT2T-IN 1H-Indole (IN)4.83 x 10⁻³10⁶
PPy-BT2T-PPy Pyrrolo[2,3-b]pyridine (PPy)3.81 x 10⁻³10⁵
Data from a comparative study of pyrrole-fused donor moieties. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole also hold potential for use in OLEDs, particularly as host materials for phosphorescent emitters or as components of photoactive and electroactive compounds.

In phosphorescent OLEDs (PhOLEDs), the host material must have a high triplet energy level to efficiently confine the triplet excitons on the guest phosphorescent dopant. nih.gov The rigid, fused structure of the 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole core can contribute to a high triplet energy.

A study on the closely related Benzo nih.govrsc.orgthieno[2,3-b]pyridine (B153569) (BTP) system demonstrates this principle effectively. nih.gov By using BTP as an electron-deficient moiety, researchers developed bipolar host materials with high triplet energies. nih.gov When combined with a carbazole (B46965) donor group, the resulting BTP derivatives served as effective hosts for both green and blue PhOLEDs, achieving high quantum efficiencies exceeding 20%. nih.gov The electron-deficient nature of the BTP core helps to raise the triplet energy. Given the structural similarity, it is conceivable that derivatives of 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole could be similarly developed into high-performance host materials, with the electronic character of the pyrrole (B145914) nitrogen influencing the bipolar charge transport properties.

The strong electron-donating character of the 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole moiety makes it an excellent building block for creating novel photo- and electroactive compounds for OLEDs. By pairing it with various electron-accepting units, a wide range of D-A and D-A-D type molecules with tailored photophysical properties can be synthesized. These materials can function as emitters, charge-transporting materials, or both.

For example, the oxidation of benzo nih.govrsc.orgthieno-[3,2-b]benzofurans to their corresponding thieno-S,S-dioxide derivatives resulted in a significant red shift in absorption and emission, along with a substantial increase in fluorescence quantum yields. rsc.org Introducing strong electron-donating groups to these structures further improved their performance as blue to green emitters in OLEDs, with external quantum efficiencies reaching up to 6.49%. rsc.org This highlights how chemical modification of a core thieno-fused system can be a powerful tool for developing new electroluminescent materials. Similar strategies could be applied to the 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole core to create a new class of photo- and electroactive materials for OLED applications.

Potential in Dye-Sensitized Solar Cells (DSSCs)

The π-bridge in a D-π-A dye is not merely a passive spacer; its chemical structure is crucial for modulating the dye's electronic and photophysical properties. For sensitizers built around a thieno-pyrrole framework, modifying the π-bridge is a key strategy for enhancing intramolecular charge transfer (ICT), a process vital for efficient charge separation upon light absorption. researchgate.net The design of the π-bridge influences the dye's planarity, energy levels of the frontier molecular orbitals (HOMO and LUMO), and light-harvesting capabilities. researchgate.netrsc.org

Research on analogous fused heterocyclic systems demonstrates that incorporating rigid and coplanar units into the π-bridge can significantly improve DSSC performance. researchgate.net For instance, studies on indeno[1,2-b]thiophene-based sensitizers showed that the choice of the π-bridge group (e.g., benzene (B151609), thiophene, furan) directly impacts the torsional angle between the donor and the bridge. rsc.org A more planar structure, such as that achieved with a thiophene π-bridge in the sensitizer (B1316253) SD2, can improve the charge transfer process at the dye/semiconductor interface. rsc.org Conversely, a larger torsional angle, as seen with a benzene π-bridge in sensitizer SD1, can inhibit dye aggregation and reduce charge recombination, which also leads to high efficiency. rsc.org

The table below summarizes the performance of different D-A-π-A sensitizers, illustrating the effect of π-bridge modification on photovoltaic performance.

Sensitizerπ-Bridge MoietyPCE (%)Jsc (mA cm⁻²)Voc (V)FF
SD1 Benzene8.9617.580.750.68
SD2 Thiophene8.1316.270.740.67
SD3 Furan7.5615.110.730.68
Data sourced from a study on indeno[1,2-b]thiophene-based sensitizers, demonstrating the influence of the π-bridge on efficiency metrics. rsc.org

The theoretical open-circuit voltage (Voc) and light-harvesting efficiency (LHE) are critical parameters that determine the upper limit of a DSSC's performance. Both are heavily influenced by the molecular structure of the sensitizing dye, particularly the π-bridge.

Light Harvesting Efficiency (LHE) is directly related to the dye's ability to absorb light across the solar spectrum. The chemical composition of the π-bridge plays a defining role in shaping the absorption profile. Dyes featuring a thieno[3,4-b]pyrazine (B1257052) derivative in their structure, for example, exhibit maximum absorption bands between 596-625 nm, enabling efficient intramolecular electron transfer. researchgate.net Molecular engineering of the π-bridge, such as by incorporating highly conjugated and planar systems like 9H-thieno[2′,3′:4,5]thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]pyrrole, can lead to strong light-harvesting capabilities and consequently high photocurrents. researchgate.net The goal is to create a broad and intense absorption spectrum that covers a significant portion of the visible and near-infrared regions.

Theoretical Open-Circuit Voltage (Voc) is fundamentally limited by the energy difference between the Fermi level of the semiconductor's conduction band and the redox potential of the electrolyte. However, the dye's molecular structure has a significant indirect influence. A well-designed π-bridge can help suppress charge recombination, a major cause of Voc loss. By creating a more organized and compact dye layer on the semiconductor surface, or by introducing bulky groups that shield the surface from the electrolyte, charge recombination pathways can be blocked. rsc.org For example, the introduction of a benzene π-bridge in the SD1 sensitizer resulted in a large torsional angle that inhibited charge recombination, contributing to its high power conversion efficiency of 8.96%. rsc.org Computational studies, such as density functional theory (DFT), are often employed to predict the HOMO and LUMO energy levels of newly designed dyes. nih.gov This allows for the rational design of sensitizers where the energy levels are optimally aligned to promote efficient electron injection and minimize voltage loss, thereby maximizing the achievable Voc. nih.gov

The optical and electrochemical properties of related thieno[3,2-b]pyrrole-based molecules, which influence LHE and Voc, are presented below.

MoleculeAbsorption Peak (nm)HOMO (eV)LUMO (eV)Band Gap (eV)
TP-BT4T-TP 412, 606-5.25-3.242.01
TP-BT2TT-TP 400, 608-5.30-3.262.04
Data from a study on donor-acceptor semiconductors, illustrating how backbone structure affects key electronic properties. nih.govacs.org

Advanced Structural Characterization

X-Ray Crystallography for Molecular and Crystal Structures

X-ray crystallography is a powerful analytical method that allows for the unambiguous determination of the molecular and crystal structures of compounds such as 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which atomic coordinates, bond lengths, bond angles, and torsion angles can be precisely determined.

For complex heterocyclic systems, including derivatives of thieno[2,3-b]pyridines and benzo nih.govcam.ac.ukthiazepines, which are structurally related to 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole, single-crystal X-ray diffraction has been instrumental. nih.gov These studies provide foundational data for understanding structure-property relationships.

In the case of chiral derivatives of 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole, X-ray crystallography is an indispensable tool for the assignment of relative configurations. When a molecule crystallizes in a centrosymmetric space group, the presence of both enantiomers in the unit cell allows for the unequivocal determination of the relative arrangement of substituents at stereogenic centers. For instance, in the structural analysis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govcam.ac.ukthiazepines, X-ray diffraction confirmed the conformation and relative stereochemistry of the molecule, including the spatial relationship between the aryl substituent and other parts of the heterocyclic framework. nih.gov

The table below illustrates the type of crystallographic data that can be obtained from an X-ray diffraction experiment on a hypothetical derivative of 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole.

ParameterHypothetical Value for a Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.50
c (Å)15.75
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1355.2
Z4
Calculated Density (g/cm³)1.45
R-factor (%)4.5

This table presents hypothetical crystallographic data for illustrative purposes.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. X-ray crystallography provides the precise distances and angles to analyze these interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces.

Computational tools are often used in conjunction with X-ray diffraction data to quantify the energetics of these interactions and to visualize the packing motifs. The study of these intermolecular forces is crucial for understanding physical properties such as melting point, solubility, and solid-state fluorescence, and for the rational design of new materials with desired characteristics.

The following table details the types of intermolecular interactions that could be identified and characterized from the crystal structure of a 1H-Benzo nih.govnih.govthieno[2,3-b]pyrrole derivative.

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)Significance
N-H···S Hydrogen BondN-H···S~3.4~160Directional interaction influencing molecular alignment.
C-H···π InteractionC-H···(thiophene ring)~2.8~140Contributes to the stabilization of the crystal packing.
π-π StackingCentroid-Centroid~3.5-3.8-Important for charge transport in organic electronic materials.
van der Waals ForcesAll non-bonded atomsVariable-Non-directional forces contributing to the overall lattice energy.

This table provides a hypothetical analysis of potential intermolecular interactions for illustrative purposes.

Molecular Interactions and Mechanistic Insights Non Clinical

Molecular Docking Studies with Protein Targets (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a derivative of 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole, and a protein target at the molecular level.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.gov While direct molecular docking studies on 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole with AChE are not extensively documented in the reviewed literature, research on structurally related pyrrole (B145914) derivatives provides valuable insights.

For instance, a study on 1,3-diaryl-pyrrole derivatives identified compounds with high selectivity for Butyrylcholinesterase (BChE), a related enzyme, over AChE. nih.govnih.gov Molecular docking of the most potent BChE inhibitor from this series, compound 3p , revealed a mixed competitive inhibition mode. nih.govnih.gov This suggests that the pyrrole scaffold can effectively interact with the active sites of cholinesterases.

Docking studies of other heterocyclic compounds, such as pyrazole-pyridazine derivatives, have shown strong binding affinities to AChE, with key interactions including hydrogen bonds with residues like Phe295 and Arg296. nih.gov These findings highlight the potential for the thieno-pyrrole core to be a valuable scaffold for designing novel cholinesterase inhibitors.

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Molecular docking studies on (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one derivatives have been conducted to understand their inhibitory potential against α-amylase.

One such study investigated a series of these derivatives and found that they exhibited binding patterns similar to conventional ligands. nih.gov For example, compound 15a showed a binding energy of -5.53 kcal/mol, while another derivative, 15b , had a binding energy of -5.84 kcal/mol. nih.gov These theoretical binding energies suggest a moderate affinity for the α-amylase active site. The interactions observed in the docking models provide a basis for the further design of more potent α-amylase inhibitors based on the thieno[2,3-b]pyrrole scaffold.

Table 1: Theoretical Binding Energies of Thieno[2,3-b]pyrrol-5-one Derivatives with Alpha-Amylase

Compound Binding Energy (kcal/mol)
15a -5.53
15b -5.84

Data sourced from a study on thieno[2,3-b]pyrrol-5-one derivatives. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in cell proliferation and survival. nih.govresearchgate.net The 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole scaffold and its analogues have been the subject of numerous molecular docking studies to evaluate their potential as EGFR kinase inhibitors.

In one study, (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one derivative 15a was docked into the EGFR tyrosine kinase domain, showing a binding energy of -5.20 kcal/mol, which indicates a moderate affinity. nih.gov Another study on 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, which contain a related thieno-fused ring system, found that a potent compound from the series, 6g , docked into the EGFR active site in a manner similar to the known inhibitor gefitinib. nih.gov The binding was stabilized by hydrogen bond interactions with the key residue MET769. nih.gov

Similarly, docking of thieno[2,3-d]pyrimidine (B153573) derivatives into the ATP-binding site of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M has been performed. nih.gov These studies help to elucidate the mechanism of action and guide the design of derivatives with improved potency and selectivity.

Table 2: Docking Results of Selected Thieno-Compounds against EGFR Kinase

Compound Target Binding Energy (kcal/mol) Key Interacting Residues
15a EGFR Tyrosinase Kinase -5.20 Not specified

| 6g | EGFR | Not specified | MET769, LEU694, THR766, GLN767, LEU768 |

Data compiled from studies on thieno[2,3-b]pyrrol-5-one and thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives. nih.govnih.gov

DNA gyrase and topoisomerase IV are essential bacterial enzymes that are validated targets for antibacterial drugs. nih.gov The thieno-pyrrole scaffold is being explored for its potential to inhibit these enzymes.

Molecular docking studies of novel thieno[2,3-b]pyridine (B153569) derivatives have been performed to understand their binding to the active site of E. coli DNA gyrase B. nih.govnih.gov The results from these studies help to identify the key interactions responsible for the inhibitory activity. For instance, thienopyridine carboxamides 3a and 4a were found to be potent inhibitors of DNA gyrase, with IC50 values of 2.26 µM and 3.69 µM, respectively, which are more potent than the reference inhibitor novobiocin (B609625) (IC50 = 4.17 µM). nih.gov

Furthermore, research on N-phenylpyrrolamide inhibitors has demonstrated low nanomolar IC50 values against E. coli DNA gyrase. rsc.org Docking studies of benzothiazole-based DNA gyrase inhibitors have revealed that a lipophilic pocket binds the pyrrole 5-methyl group, and modifications at this position could enhance binding affinity by interacting with a negatively charged area. Although these studies are on related scaffolds, they provide a strong rationale for the investigation of 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole derivatives as inhibitors of bacterial topoisomerases.

Structure-Mechanism Relationships in Biological Recognition (Non-Clinical Context)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the design of more effective therapeutic agents.

The nature and position of substituents on the 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole core can significantly influence its binding affinity for various protein targets.

In the context of α-amylase inhibition, a study on benzoic acid derivatives showed that the presence and position of hydroxyl groups on the benzene (B151609) ring had a strong positive effect on inhibitory activity, primarily through hydrogen bonding. While this is a different parent nucleus, it highlights the importance of specific substituent groups in enzyme-inhibitor interactions.

For thienopyridine derivatives targeting bone anabolism, it was found that a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) core was essential for activity. nih.gov The optimization of the C4-substituent revealed that the introduction of cyclic amino groups, particularly N-phenyl-homopiperazine, significantly improved the desired biological effect. nih.gov

These examples from related heterocyclic systems underscore the principle that targeted modifications to the 1H-Benzo nih.govrsc.orgthieno[2,3-b]pyrrole scaffold are likely to modulate its binding affinity and selectivity for different biological targets.

Structure Property Relationships in 1h Benzo 4,5 Thieno 2,3 B Pyrrole Systems

Correlation of Electronic Structure with Optoelectronic Performance

The optoelectronic behavior of materials based on the benzo acs.orgmdpi.comthieno[2,3-b]pyrrole framework is intrinsically linked to their electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the band gap, dictates the material's absorption and emission characteristics and its charge transport capabilities.

In donor-acceptor (D-A) type molecules, the thieno[2,3-b]pyrrole unit often serves as a potent electron donor. nih.gov When paired with an electron-accepting moiety, this architecture facilitates intramolecular charge transfer (ICT), which typically narrows the band gap. researchgate.net This ICT is observable in the absorption spectra of these compounds, which often display two distinct peaks: one corresponding to the π–π* transition along the conjugated backbone and a lower energy peak arising from the ICT. acs.org

The HOMO and LUMO energy levels can be experimentally determined using techniques like cyclic voltammetry (CV). acs.org These levels are crucial for predicting the efficiency of charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). For instance, deep-lying HOMO levels contribute to better air stability and more favorable intermolecular π–π interactions, which can lead to enhanced charge carrier transport. nih.gov

Research on related thienopyrrole-based D-A small molecules demonstrates a clear correlation between electronic structure and device performance. By modifying the molecular backbone, for example by changing a spacer group, the HOMO/LUMO energies can be precisely adjusted. This tuning directly impacts the charge carrier mobility in OFETs and the power conversion efficiency (PCE) in OPVs. acs.orgresearchgate.net For example, a polymer incorporating a thieno[2,3-b]pyrrol-5-one derivative achieved a PCE of 6.6% in a solar cell device, a performance directly attributed to its favorable electronic structure. researchgate.net

Table 1: Optoelectronic Properties of Thienopyrrole-based Donor-Acceptor Molecules

CompoundHOMO (eV)LUMO (eV)Optical Band Gap (eV)Device Performance
TP-BT4T-TP acs.org-4.97-2.991.98OFET Mobility: 0.0259 cm²/Vs
TP-BT2TT-TP acs.org-4.78-2.931.85OFET Mobility: 5.41 x 10⁻⁵ cm²/Vs
P1 (Polymer) researchgate.net-5.25-2.682.57OPV PCE: 6.6%

Impact of Structural Modifications on Molecular Conformation and Planarity

Structural modifications, however, can significantly alter this geometry. The introduction of different spacer units between donor and acceptor moieties is a common strategy to control the molecular shape. For instance, studies on analogous D-A systems have shown that using a bithiophene spacer can induce a more curved molecular backbone compared to a more rigid thieno[3,2-b]thiophene (B52689) spacer. acs.org This curvature affects how the molecules pack together in a thin film. Interestingly, a more curved backbone in the molecule TP-BT4T-TP led to a significantly higher charge carrier mobility compared to its more linear analogue, TP-BT2TT-TP, suggesting that perfect planarity is not always a prerequisite for high performance and that the specific packing arrangement is key. acs.org

The planarity of a molecule can be assessed using computational methods like Density Functional Theory (DFT), which can calculate parameters such as the dihedral angles between different rings in the structure. mdpi.com Theoretical calculations for similar fused-ring systems have shown that optimized structures can exhibit dihedral angles approaching 180°, indicating a high degree of planarity. mdpi.com Furthermore, the type and placement of solubilizing alkyl side chains, which are necessary for solution processing, can also influence molecular conformation and packing. These chains can be attached at the pyrrolic nitrogen atom without disrupting the conjugated backbone, a key advantage of the thienopyrrole system. nih.gov

Table 2: Structural and Performance Data for Donor-Acceptor Molecules

CompoundSpacer GroupKey Structural FeatureOFET Mobility (cm²/Vs)
TP-BT4T-TP acs.orgBithiopheneCurved Backbone0.0259
TP-BT2TT-TP acs.orgThieno[3,2-b]thiopheneLinear Backbone5.41 x 10⁻⁵

Relationships between Synthetic Route and Resultant Compound Properties

The chosen synthetic pathway for creating derivatives of 1H-benzo acs.orgmdpi.comthieno[2,3-b]pyrrole can have a direct impact on the final properties of the material, including its purity, yield, and scalability. Common synthetic strategies for constructing such fused heterocyclic systems and their derivatives include palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings, as well as cyclization reactions. acs.orgtandfonline.comresearchgate.net

For example, the Stille coupling is frequently used to link donor and acceptor building blocks to create complex conjugated molecules. acs.orgresearchgate.net The efficiency and cleanliness of these reactions can influence the purity of the final product. A well-optimized synthetic route can yield materials that require minimal purification. In one reported synthesis of thienopyrrole-based molecules, the final products were pure enough to be precipitated directly from the reaction mixture, avoiding the need for time-consuming and potentially yield-reducing column chromatography. acs.org This demonstrates a direct link between the synthetic method and the ease of obtaining a high-purity compound.

Different synthetic approaches can also lead to different isomers or derivatives with distinct properties. For instance, various methods have been reported for the synthesis of the core thieno[2,3-b]pyrrole structure, including Dieckmann-type cyclization and pathways starting from substituted thiophenes. tandfonline.com The choice of starting materials and reaction conditions dictates the substitution pattern on the final molecule, which in turn governs its electronic and physical properties. A facile synthesis that leads to high yields of a desired isomer is crucial for the material's potential in practical applications. tandfonline.com The synthesis of a thieno[2,3-b]pyrrol-5-one derivative using an aluminum-substituted catalyst, for example, was noted for achieving a high yield at ambient temperature, highlighting how catalyst choice can significantly affect the efficiency and conditions of a synthetic route. researchgate.net

Q & A

Basic: What are the established synthetic routes for 1H-Benzo[4,5]thieno[2,3-b]pyrrole derivatives?

Answer:
Common synthetic strategies include cyclization reactions and heterocyclic ring formation. For example, Thorpe-Ziegler isomerization is employed to synthesize intermediates like 4-(3-aminothieno[2,3-b]pyridin-2-yl)quinoline-2-ones, which undergo Pictet-Spengler cyclization with aldehydes to form fused heterocycles . Another approach involves condensation of bromomethylquinoline derivatives with cyanopyridine thiones, followed by coupling/cyclization under acidic conditions . Multi-step routes using Barton’s seleno- or thioesters have also been reported for analogous systems .

Advanced: How can regioselectivity be controlled during the synthesis of benzo-fused thieno-pyrrole derivatives?

Answer:
Regioselectivity is influenced by reaction temperature, catalyst choice, and substituent effects. For instance, domino-Staudinger/aza-Wittig/isomerization reactions exhibit temperature-dependent regioselectivity, favoring 1,2,4-triazino[2,3-b]indazoles at higher temperatures and 3H-1,4-benzodiazepines at lower temperatures . Computational modeling of transition states and electronic effects (e.g., electron-withdrawing/donating groups on substrates) can further guide optimization .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, with coupling constants (e.g., J = 2.7–3.5 Hz) confirming aromaticity and substituent positions .
  • HRMS : Validates molecular formulas (e.g., C₈H₇NOS for 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde) .
  • UV-Vis and Cyclic Voltammetry : Analyzes electronic properties (e.g., λmax for π→π* transitions) and redox behavior, critical for applications in organic electronics .

Advanced: How do structural modifications of the benzo[4,5]thieno[2,3-b]pyrrole core influence microtubule targeting activity?

Answer:
Substituents at positions 5,6,7,8 of the tetrahydrobenzo-thieno-pyrimidine scaffold significantly modulate microtubule destabilization. For example:

  • Electron-withdrawing groups (e.g., halogens) enhance binding to tubulin’s colchicine site, reducing IC50 values in cancer cell lines .
  • Bulkier substituents (e.g., aryl groups) improve selectivity by sterically hindering off-target interactions.
    Structure-activity relationship (SAR) studies combined with molecular docking are essential for rational design .

Advanced: What methodologies resolve contradictions in reported biological activities of thieno-pyrrole derivatives?

Answer:
Discrepancies (e.g., varying IC50 values) arise from differences in assay conditions or cell lines. To address this:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls .
  • Meta-Analysis : Compare datasets across studies while accounting for variables like solvent (DMSO vs. aqueous) .
  • In Silico Predictions : Validate bioactivity trends using QSAR models trained on diverse datasets .

Basic: What are common applications of benzo[4,5]thieno[2,3-b]pyrrole derivatives in materials science?

Answer:
These derivatives serve as:

  • Organic Photovoltaics (OPVs) : Oligothiophene-diketopyrrolopyrrole-benzo[4,5]thieno[2,3-b]indole systems achieve PCE > 8% due to broad absorption and efficient charge transport .
  • Electron-Transport Layers (ETLs) : Their low LUMO levels (-3.5 to -4.0 eV) facilitate electron injection in OLEDs .

Advanced: How can computational chemistry predict the optoelectronic properties of thieno-pyrrole derivatives?

Answer:
Density functional theory (DFT) calculates:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with experimental λmax values (e.g., 450–600 nm for OPV candidates) .
  • Charge Mobility : Marcus theory evaluates reorganization energies (λ ≈ 0.2–0.3 eV) for high-mobility semiconductors .
    Benchmarking against experimental UV-Vis and cyclic voltammetry data ensures accuracy .

Basic: What are the challenges in scaling up benzo[4,5]thieno[2,3-b]pyrrole synthesis?

Answer:
Key issues include:

  • Low Yields in Cyclization Steps : Optimize catalyst loading (e.g., p-TsOH at 10 mol%) and solvent (DMF vs. THF) .
  • Purification Difficulties : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (DMF/water) .

Advanced: What strategies improve the solubility of benzo[4,5]thieno[2,3-b]pyrrole derivatives for in vivo studies?

Answer:

  • PEGylation : Attach polyethylene glycol chains to polar groups (e.g., -COOH) .
  • Salt Formation : Crystalline salts (e.g., 4-amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one HCl) enhance aqueous solubility .
  • Prodrug Design : Mask hydrophobic moieties with enzymatically cleavable groups (e.g., esters) .

Advanced: How are benzo[4,5]thieno[2,3-b]pyrrole derivatives engineered for selective histamine H1 receptor antagonism?

Answer:

  • Substituent Tuning : 4-Fluorobenzyl and 4-methylpiperazinyl groups enhance H1 affinity by fitting into hydrophobic receptor pockets .
  • Binding Assays : Radioligand displacement (e.g., [³H]mepyramine) quantifies Ki values (<10 nM for lead compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.